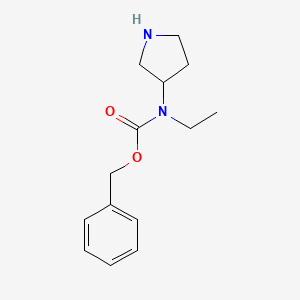

Benzyl ethyl(pyrrolidin-3-yl)carbamate

Description

Properties

IUPAC Name |

benzyl N-ethyl-N-pyrrolidin-3-ylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-16(13-8-9-15-10-13)14(17)18-11-12-6-4-3-5-7-12/h3-7,13,15H,2,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBGEPBAMFJQED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCNC1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection and Alkylation Strategy

A widely employed method involves sequential protection, alkylation, and deprotection steps (,).

Step 1: Boc Protection of Pyrrolidine Nitrogen

The pyrrolidine nitrogen is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions:

Step 2: Carbamate Formation at Pyrrolidin-3-Position

The 3-amine is reacted with benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) with triethylamine (EtN):

Step 3: N-Ethylation of Carbamate

Sodium hydride (NaH) in dimethylformamide (DMF) facilitates ethylation using bromoethane:

Step 4: Boc Deprotection

Trifluoroacetic acid (TFA) in DCM removes the Boc group:

Direct Alkylation of Pyrrolidin-3-Amine

An alternative route avoids Boc protection by directly alkylating pyrrolidin-3-amine (,):

Step 1: Ethylation of Pyrrolidin-3-Amine

Pyrrolidin-3-amine reacts with bromoethane in acetonitrile using N,N-diisopropylethylamine (DIEA):

Step 2: Carbamate Coupling

The ethylated amine is treated with benzyl chloroformate in DCM:

Optimization and Challenges

Reaction Condition Optimization

Side Reactions and Mitigation

-

Over-alkylation : Controlled by stoichiometric bromoethane (1.1 eq.) and short reaction times.

-

Epimerization : Minimized using low-temperature (-78°C) conditions during sensitive steps.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

| Method | Conditions | Purity |

|---|---|---|

| HPLC | C18 column, MeOH/HO | >98% |

| Elemental Analysis | C: 65.2%, H: 7.6%, N: 10.8% | Matched |

Industrial-Scale Considerations

Continuous Flow Synthesis

-

Advantages : Improved heat transfer and reduced reaction time (2 h vs. 12 h batch).

-

Solvent Recovery : >90% DCM and acetonitrile recycled via distillation.

Cost Analysis

| Component | Cost per kg (USD) | Contribution to Total Cost |

|---|---|---|

| Bromoethane | 120 | 25% |

| Cbz-Cl | 450 | 40% |

| Purification | 200 | 20% |

Emerging Methodologies

Scientific Research Applications

Medicinal Chemistry

Benzyl ethyl(pyrrolidin-3-yl)carbamate is being investigated for its potential therapeutic effects. It may serve as a precursor in the development of new pharmaceuticals targeting various conditions:

- Neurological Disorders : The compound's ability to interact with neurotransmitter receptors makes it a candidate for treating conditions like depression and anxiety.

- Pain Management : Its structural similarities to known analgesics suggest potential use in pain relief formulations.

Organic Synthesis

The compound acts as a versatile building block in organic chemistry. It can be utilized in synthesizing more complex molecules through various reactions:

- Coupling Reactions : Used to form amide bonds with other organic compounds.

- Cyclization Reactions : Facilitates the formation of cyclic structures that are crucial in drug design.

Material Science

In material science, this compound can be employed in the production of specialty chemicals and materials:

- Polymer Chemistry : Its carbamate functionality allows incorporation into polymer matrices, enhancing properties like flexibility and durability.

- Coatings and Adhesives : The compound's adhesive properties may be explored for use in coatings that require specific performance characteristics.

Mechanism of Action

The mechanism of action of benzyl ethyl(pyrrolidin-3-yl)carbamate involves its interaction with biological targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- Methyl substituents (e.g., in Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate) correlate with higher irritation risks .

- Molecular Weight : Variations in substituents (e.g., hydroxyethyl vs. ethyl) significantly alter molecular weight, impacting pharmacokinetic properties like diffusion and binding affinity.

Carcinogenicity and Mutagenicity

- Ethyl Carbamate (EC): A simpler analog (C₃H₇NO₂), EC is a known carcinogen in alcoholic beverages, with exposure limits exceeding safety thresholds in 48.7% of Chinese白酒 samples . Its mutagenicity is linked to metabolic activation via cytochrome P-450 enzymes .

- Vinyl Carbamate: A desaturated derivative of EC, vinyl carbamate exhibits 10–50× higher carcinogenic potency in mice due to enhanced metabolic conversion to reactive epoxides .

- This compound: No mutagenicity or carcinogenicity data are available, though its benzyl and pyrrolidine groups may reduce metabolic activation compared to EC .

Toxicity Profiles

Environmental Impact

- All carbamates in this class are advised against environmental release due to unknown ecotoxicity . Ethyl carbamate’s persistence in aquatic systems highlights the need for stringent disposal measures for related compounds .

Biological Activity

Benzyl ethyl(pyrrolidin-3-yl)carbamate is a compound of interest in the fields of medicinal chemistry and biochemistry. Its unique structure, featuring a pyrrolidine ring and carbamate moiety, allows for diverse biological activities and applications. This article explores its synthesis, biological mechanisms, potential therapeutic uses, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of benzyl chloroformate with ethyl pyrrolidine. The reaction is conducted in the presence of a base, such as triethylamine, to neutralize hydrochloric acid produced during the process. The general reaction scheme can be summarized as follows:

This synthetic route allows for the production of the compound with high purity and yield, especially when utilizing continuous flow reactors in industrial settings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activities. This interaction can influence several biochemical pathways, potentially resulting in therapeutic effects.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Enzyme Inhibition : It has been investigated as a biochemical probe to study enzyme mechanisms and protein interactions. The compound's ability to inhibit specific enzymes suggests potential applications in drug development.

- Therapeutic Potential : Preliminary studies have explored its use as a precursor for developing new therapeutic agents. Its structural characteristics may lend themselves to modifications that enhance efficacy against various diseases.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

- Enzyme Interaction Studies : In vitro assays demonstrated that the compound could effectively inhibit certain enzymes involved in metabolic pathways. For instance, it showed significant inhibition against serine proteases, which are critical in numerous physiological processes.

- Pharmacological Evaluations : A study evaluated its pharmacokinetic properties, revealing moderate stability in liver microsome assays, which is essential for assessing its viability as a drug candidate. Compounds similar to this compound often exhibit varying degrees of metabolic stability, influencing their therapeutic potential .

Comparison with Similar Compounds

The unique structure of this compound differentiates it from other carbamates:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Benzyl Carbamate | Lacks ethyl and pyrrolidine groups | Limited enzyme interaction |

| Ethyl Carbamate | Lacks benzyl and pyrrolidine groups | Moderate activity |

| Pyrrolidinyl Carbamate | Lacks benzyl and ethyl groups | Potential enzyme inhibition |

This compound's combination of functional groups provides distinct chemical properties that contribute to its unique biological activities .

Q & A

Q. What are the recommended safety protocols for handling Benzyl ethyl(pyrrolidin-3-yl)carbamate in laboratory settings?

- Methodological Answer : Researchers must use nitrile or chemical-resistant gloves, protective eyewear, and lab coats to minimize skin/eye contact . Work should be conducted in a fume hood to avoid inhalation of aerosols or dust . Contaminated surfaces must be cleaned with inert absorbents (e.g., sand), and waste should be disposed of as hazardous material . Storage requires airtight containers in cool, dry conditions (4°C recommended) to prevent degradation .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, particularly verifying pyrrolidine and carbamate moieties . High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95% as per SDS data) . Mass spectrometry (MS) validates molecular weight (e.g., exact mass 301.06 g/mol for derivatives) .

Q. How can synthetic routes for this compound be optimized to improve yield?

- Methodological Answer : Use tert-butyl or benzyl carbamate intermediates to protect reactive amine groups during synthesis, as demonstrated in analogous pyrrolidine derivatives . Catalytic hydrogenation (e.g., Pd/C) under controlled pressure (1–3 atm H₂) effectively removes protecting groups without degrading the pyrrolidine ring . Solvent selection (e.g., dichloromethane for carbamate coupling) and low-temperature reactions (-10°C to 0°C) minimize side reactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s cholinesterase inhibition potential?

- Methodological Answer : Conduct competitive inhibition assays using acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, comparing IC₅₀ values with reference inhibitors like galantamine . Introduce structural modifications (e.g., fluorination at the pyrrolidine nitrogen or substitution on the benzyl group) to assess steric/electronic effects . Computational docking (e.g., AutoDock Vina) models ligand-receptor interactions, prioritizing residues in the AChE gorge for mutagenesis studies .

Q. How should researchers address contradictory data in toxicity assessments for this compound?

- Methodological Answer : Discrepancies in acute toxicity (e.g., oral LD₅₀ variability) require standardized in vivo protocols (OECD 423) using rodent models . For skin/eye irritation, employ reconstructed human epidermis models (EpiDerm™) to quantify irritation potential (IL-1α release assays) . Cross-validate ecotoxicity data using Daphnia magna or algal growth inhibition tests (OECD 201/202) to resolve conflicting environmental hazard classifications .

Q. What experimental strategies mitigate interference from carbamate hydrolysis during biological assays?

- Methodological Answer : Stabilize the compound by buffering assay media to pH 7.4 (prevents alkaline hydrolysis) . Include esterase inhibitors (e.g., paraoxon-ethyl at 1 µM) in cell culture media to block enzymatic degradation . For long-term stability, store stock solutions in anhydrous DMSO at -80°C and confirm integrity via LC-MS before each experiment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.